Product packaging for Benzothiazole, 2-[(phenylmethyl)sulfonyl]-(Cat. No.:CAS No. 67219-33-4)

Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

Cat. No.: B5777211
CAS No.: 67219-33-4
M. Wt: 289.4 g/mol
InChI Key: JOGKYWBQKGULJT-UHFFFAOYSA-N
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Description

Evolution of Benzothiazole (B30560) Chemistry and its Derivatives in Modern Organic Synthesis

The benzothiazole scaffold, a bicyclic system composed of a fused benzene (B151609) and thiazole (B1198619) ring, has been a subject of scientific inquiry for over a century. mdpi.com Its initial discovery and synthesis by A.W. Hofmann in 1887 laid the groundwork for a rich and diverse field of heterocyclic chemistry. researchgate.net Early methods for the synthesis of benzothiazole derivatives often relied on the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids or their derivatives. nih.govresearchgate.net These foundational reactions, while effective, sometimes required harsh conditions.

Modern organic synthesis has seen a significant evolution in the methodologies for constructing benzothiazole derivatives, driven by the principles of green chemistry and the need for greater efficiency and molecular diversity. researchgate.net Contemporary approaches often employ transition-metal catalysts, microwave-assisted synthesis, and one-pot reactions to achieve higher yields, shorter reaction times, and milder conditions. researchgate.netbenthamdirect.com For instance, the use of catalysts like copper-containing nano-silica triazine dendrimers and ZnO nanoparticles has enabled the efficient synthesis of 2-substituted benzothiazoles. mdpi.com Furthermore, light-activated and solvent-free reaction conditions represent the frontier of environmentally benign synthetic strategies for this important class of compounds. mdpi.com This continuous innovation in synthetic methods has made a vast array of functionalized benzothiazoles accessible for various research applications. pcbiochemres.com

Significance of Sulfonyl-Substituted Heterocycles in Contemporary Chemical Design

The sulfonyl group (–SO2–) is a powerful and versatile functional group in modern chemical design. fiveable.mewikipedia.org Its inclusion in a molecular structure, particularly within a heterocyclic framework, can profoundly influence the compound's physicochemical and biological properties. fiveable.me The sulfonyl group is strongly electron-withdrawing, which can modulate the electronic environment of the entire molecule, affecting its reactivity and potential for intermolecular interactions. acs.org

In medicinal chemistry, the incorporation of a sulfonyl moiety is a common strategy to enhance the therapeutic potential of a drug candidate. researchgate.net Sulfonamides, a class of compounds containing the sulfonyl group, are renowned for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netnih.gov The sulfonyl group can act as a hydrogen bond acceptor, facilitating strong and specific binding to biological targets like enzymes and receptors. researchgate.net Moreover, its introduction can improve a molecule's metabolic stability and pharmacokinetic profile. researchgate.net Beyond pharmaceuticals, sulfonyl-containing compounds are also utilized as protecting groups in organic synthesis and as functional components in materials science. fiveable.mewsu.edu

Research Context for Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

The specific compound, Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, combines the benzothiazole scaffold with a benzylsulfonyl group at the 2-position. Research into closely related benzothiazole sulfones suggests several potential areas of interest for this molecule. Benzothiazole sulfones are recognized as reactive intermediates in organic synthesis. acs.orgnsf.govnih.gov The sulfone group can act as a leaving group, enabling the introduction of various nucleophiles at the 2-position of the benzothiazole ring. This reactivity makes them valuable synthons for creating libraries of diverse benzothiazole derivatives for screening in drug discovery and materials science. nih.gov

For instance, research has shown that benzothiazole-derived sulfones can react with thiols to produce sulfinic acids, which can then engage in further reactions. acs.orgnsf.govnih.gov This reactivity has been harnessed in the development of fluorescent sensors for biologically important molecules like hydrogen polysulfides. nsf.gov Additionally, the antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives has been reported, indicating a potential application in agrochemicals. researchgate.net The presence of the benzyl (B1604629) group attached to the sulfonyl moiety offers further possibilities for synthetic modification.

Due to the absence of publicly available experimental data for Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, the following data tables remain unpopulated.

Physicochemical Properties of Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

Property Value
Molecular Formula C14H11NO2S2
Molecular Weight 289.38 g/mol
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data for Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

Technique Data
1H NMR Data not available
13C NMR Data not available
IR (Infrared) Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S2 B5777211 Benzothiazole, 2-[(phenylmethyl)sulfonyl]- CAS No. 67219-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-19(17,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)18-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGKYWBQKGULJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429522
Record name Benzothiazole, 2-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67219-33-4
Record name Benzothiazole, 2-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of Benzothiazole, 2 Phenylmethyl Sulfonyl

Mechanistic Investigations of C-S Bond Formation in Sulfonyl-Benzothiazoles

The synthesis of 2-sulfonyl benzothiazoles, including the title compound, typically involves the formation of a crucial carbon-sulfur (C-S) bond. Several mechanistic pathways have been explored for the creation of this bond in related benzothiazole (B30560) structures.

One common approach involves the cyclization of N-arylthioamides. For instance, the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides can be achieved through a palladium and copper-catalyzed C-H functionalization and intramolecular C-S bond formation. nih.gov In these reactions, the choice of an inorganic additive, such as potassium iodide (KI), has been shown to be critical for achieving good yields. nih.gov The mechanism is believed to involve the coordination of the palladium catalyst to the thioamide, facilitating the intramolecular cyclization onto the aromatic ring.

Electrochemical methods also provide a green and efficient route for C-S bond formation. An external oxidant-free intramolecular dehydrogenative C-S cross-coupling has been developed for the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines. researchgate.net This process involves the in situ formation of an N-phenylthiourea, which then undergoes intramolecular dehydrogenation and cyclization. researchgate.net A similar electrochemical approach is applicable to the synthesis of 2-aryl substituted benzothiazoles from N-aryl thioamides. researchgate.net

Radical-mediated pathways have also been investigated. A method utilizing K2S2O8 as an oxidant for the synthesis of benzothiazole derivatives from anilines and NH4SCN proceeds through a radical route. jsynthchem.com The reaction is initiated by the formation of a thiourea (B124793) derivative, which, upon activation, undergoes intramolecular electrophilic cyclization to yield the benzothiazole product. jsynthchem.com

Furthermore, the direct use of elemental sulfur in a double C-S bond formation via C-H bond functionalization presents an atom-economic and environmentally friendly synthesis of 2-substituted benzothiazoles from N-substituted arylamines under metal-free conditions. semanticscholar.org

A novel approach to C-S bond formation involves the electrocatalytic coupling of CO2 and SO32- on copper-based catalysts to produce various sulfonated products. chemrxiv.org Mechanistic studies suggest that a key step is the nucleophilic attack of the sulfite (B76179) ion on an electrophilic intermediate formed from CO2 reduction on the catalyst surface. chemrxiv.org While not directly applied to benzothiazole synthesis, this highlights a new strategy for C-S bond formation from abundant precursors.

Reactivity Patterns of the Benzothiazole Ring System

The benzothiazole ring is an aromatic heterocyclic system with distinct reactivity patterns influenced by the presence of the nitrogen and sulfur heteroatoms. The introduction of a substituent at the 2-position further modulates this reactivity.

The benzothiazole nucleus is susceptible to both electrophilic and nucleophilic attack. The electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom create a complex electronic environment.

Electrophilic substitution on the benzothiazole ring generally occurs on the benzene (B151609) portion of the molecule. The position of substitution is directed by the existing substituents on the benzene ring. For example, in the synthesis of uracil-containing N-benzothiazolyl benzamides, p-toluenesulfonic acid (p-TSA) is thought to accelerate the reaction by increasing the nucleophilicity of the nitrogen atom in 2-aminobenzothiazole. nih.gov

Nucleophilic substitution reactions often target the C2 position of the benzothiazole ring, especially when a good leaving group is present. The inherent partial positive charge at the C2 position, situated between the electronegative nitrogen and the sulfur atom, makes it an electrophilic center. This reactivity is central to many transformations of 2-substituted benzothiazoles. beilstein-journals.org For instance, 1,4-benzothiazine derivatives have been observed to undergo ring contraction to form 1,3-benzothiazole derivatives through the action of nucleophiles. beilstein-journals.org This transformation proceeds via cleavage of an S-C bond upon nucleophilic attack. beilstein-journals.org

The 2-[(Phenylmethyl)sulfonyl]- group is a powerful electron-withdrawing group, which significantly influences the reactivity of the benzothiazole ring. This influence is primarily electronic, though steric effects can also play a role.

The sulfonyl group deactivates the benzothiazole ring towards electrophilic substitution on the heterocyclic part of the molecule. Conversely, it strongly activates the C2 position for nucleophilic aromatic substitution (SNAr). This activation makes the C2 carbon highly susceptible to attack by a wide range of nucleophiles.

Studies on related 2-sulfonylpyridines and 2-sulfonylpyrimidines have provided quantitative insights into the reactivity of such systems. For example, 2-methylsulfonylbenzothiazole (MSBT) was found to be approximately 20 times more reactive towards the cysteine model nucleophile N-acetylcysteine methyl ester (NACME) than 2-methylsulfonylpyrimidine. acs.org The reaction rates are pH-dependent, with faster reactions observed at higher pH due to the increased concentration of the more nucleophilic thiolate anion. acs.org

The electronic properties of substituents on the benzothiazole ring itself can further modulate this reactivity. Electron-donating groups on the benzene ring can slightly decrease the electrophilicity of the C2 position, while electron-withdrawing groups enhance it. Computational studies on various substituted benzothiazole derivatives have shown that electron-withdrawing groups like -NO2 lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the molecule more susceptible to nucleophilic attack. nih.govresearchgate.net Conversely, electron-donating groups like -CH3 can raise the HOMO (Highest Occupied Molecular Orbital) energy. nih.govresearchgate.net

Compound FeatureImpact on ReactivityResearch Finding
2-Sulfonyl Group Activates C2 for nucleophilic attack2-Methylsulfonylbenzothiazole is highly reactive towards thiols. acs.org
pH of Reaction Higher pH increases reaction rateFaster reaction at pH 7.0 vs 6.5 due to higher thiolate concentration. acs.org
Substituents on Benzene Ring Modulate electrophilicity of C2Electron-withdrawing groups lower LUMO energy, enhancing susceptibility to nucleophiles. nih.govresearchgate.net

Transformations Involving the Sulfonyl Group

The sulfonyl group in Benzothiazole, 2-[(phenylmethyl)sulfonyl]- is not merely a passive substituent; it actively participates in various chemical transformations, serving as both a leaving group and an activating group.

The C-S bond of the sulfonyl group can be cleaved under specific conditions. This cleavage is a key step in many synthetic applications where the sulfonyl group is used as a protecting or activating group.

One notable reaction is the substitution of the sulfonyl group by a hydroxyl group. Benzothiazole-2-sulfonamides, which are structurally related to the title compound, react with hydroxylamine (B1172632) in aqueous solutions to yield 2-hydroxybenzothiazole. rsc.org Mechanistic studies have shown that this reaction proceeds via oxygen attack from the hydroxylamine. rsc.org This reaction can be utilized for the deprotection of benzothiazole-2-sulfonyl-protected amino acids under mild conditions. rsc.org

Reductive cleavage of the N-O bond in isoxazolines, a different heterocyclic system, often employs reagents like Raney nickel. beilstein-journals.orgnih.gov While not directly a sulfonyl cleavage, it demonstrates a common strategy for bond scission in heterocyclic chemistry. Bioorthogonal bond-cleavage reactions, often triggered by "click" chemistry, represent another advanced strategy for controlled molecular release, though their application to sulfonyl group cleavage is an area of ongoing research. nih.gov

The sulfonyl group is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comquimicaorganica.org Its ability to stabilize a negative charge, often enhanced by resonance, makes it readily displaced by a variety of nucleophiles. quimicaorganica.org The stability of the resulting sulfinate anion contributes to the favorability of these reactions.

In the context of Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, the benzylsulfonyl group is a superb leaving group at the C2 position. This high reactivity is exploited in various synthetic transformations. For instance, 2-sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles, reacting selectively with biological thiols via SNAr. acs.org The sulfonyl group's leaving ability can be fine-tuned by modifying its structure, allowing for the development of highly specific covalent inhibitors for proteins. acs.org

The sulfonyl group also functions as a powerful activating group. By withdrawing electron density from the benzothiazole ring system, it enhances the electrophilicity of the C2 carbon, making it susceptible to attack by even weak nucleophiles. This activation is fundamental to the utility of 2-sulfonyl benzothiazoles in bioconjugation and medicinal chemistry, where they can be used to selectively label cysteine residues in proteins. acs.org The reactivity of these compounds can be modulated by altering the substituents on the pyridine (B92270) ring in the case of 2-sulfonylpyridines, demonstrating the tunability of this chemical scaffold. acs.org

TransformationRole of Sulfonyl GroupKey Features
Reaction with Hydroxylamine Leaving GroupCleavage under mild, aqueous conditions to form 2-hydroxybenzothiazole. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Leaving Group & Activating GroupHighly reactive towards nucleophiles, especially thiols, due to strong activation of the C2 position. acs.orgacs.org
Bioconjugation Activating GroupEnables selective labeling of cysteine residues in proteins. acs.org

Photochemical and Catalytic Transformations

The reactivity of Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, and its derivatives can be harnessed through various photochemical and catalytic transformation pathways. These reactions are crucial for both the synthesis of novel functionalized molecules and for understanding the environmental degradation of such compounds. Research has focused on catalytic oxidation to form the core sulfonyl structure and on the photochemical behavior of the benzothiazole ring system.

Catalytic Transformations

Catalytic methods are central to the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives. A notable approach involves a one-pot, two-step synthesis starting from 2-mercaptobenzothiazole (B37678) and various benzyl (B1604629) halides. This process first involves a substitution reaction to form a sulfide (B99878) intermediate, which is then oxidized to the target sulfone.

Detailed research findings have demonstrated an efficient and environmentally conscious method for this transformation. The initial reaction to form the sulfide intermediates (2-(benzylthio)benzothiazoles) is often carried out in water. The subsequent, and crucial, step is the catalytic oxidation of the sulfide to the sulfone. One effective system employs Potassium permanganate (B83412) (KMnO₄) as the oxidant in the presence of Ferric chloride (FeCl₃) as a catalyst, using acetonitrile (B52724) as the solvent. This method has shown high selectivity for sulfide oxidation, leaving other functional groups on the aromatic rings intact. The reaction proceeds at room temperature and typically achieves full substrate conversion within 90 minutes, with high isolated yields for the final sulfonyl products. researchgate.net

The yields for the synthesis of various substituted 2-(benzylsulfonyl)benzothiazole derivatives using this catalytic oxidation method are presented below.

Table 1: Synthesis of 2-(Benzylsulfonyl)benzothiazole Derivatives via Catalytic Oxidation This interactive table summarizes the yields of various derivatives of Benzothiazole, 2-[(phenylmethyl)sulfonyl]- prepared through a one-pot synthesis followed by catalytic oxidation.

Entry Substituent on Benzyl Group Product Name Yield (%)
1 None Benzothiazole, 2-[(phenylmethyl)sulfonyl]- 86
2 2-Fluoro 2-((2-Fluorobenzyl)sulfonyl)benzo[d]thiazole 84
3 4-Fluoro 2-((4-Fluorobenzyl)sulfonyl)benzo[d]thiazole 85
4 2-Chloro 2-((2-Chlorobenzyl)sulfonyl)benzo[d]thiazole 82
5 4-Chloro 2-((4-Chlorobenzyl)sulfonyl)benzo[d]thiazole 83
6 4-Bromo 2-((4-Bromobenzyl)sulfonyl)benzo[d]thiazole 75
7 4-Nitro 2-((4-Nitrobenzyl)sulfonyl)benzo[d]thiazole 78

Data sourced from RSC Advances, 2019, 9, 29405–29413. researchgate.net

Other catalytic transformations in related heterocyclic systems include ring transformations under phase transfer catalysis (PTC) conditions. For instance, 2-benzoyl-1,4-benzothiazin-3-one has been shown to undergo a ring transformation to yield a 1,3-benzothiazol-2-one derivative in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net

Photochemical Transformations

The photochemical behavior of the benzothiazole moiety is of significant interest for environmental fate studies and advanced oxidation processes. Studies on the parent compound, benzothiazole (BTH), show that it is susceptible to degradation under UV irradiation. researchgate.net

Direct photolysis in aqueous solutions is a key transformation pathway. The efficiency of this process is quantified by the quantum yield, which for benzothiazole at pH 7 has been calculated to be 0.022. The degradation can be significantly accelerated in the presence of hydroxyl radicals (•OH), which are powerful oxidizing agents generated in advanced oxidation processes like UV/H₂O₂. The reaction between benzothiazole and these radicals is extremely rapid. researchgate.net

Key kinetic parameters for the photochemical oxidation of the parent benzothiazole ring are detailed in the table below.

Table 2: Kinetic Data for Photochemical Oxidation of Benzothiazole This interactive table presents kinetic data related to the degradation of the core benzothiazole structure through photochemical processes.

Parameter Condition Value
Direct Photolysis Quantum Yield pH 7 0.022

Data sourced from research on the oxidation of benzotriazole (B28993) and benzothiazole in photochemical processes. researchgate.net

The degradation of benzothiazole under these conditions leads to the formation of several transformation products, with hydroxybenzothiazole being a common intermediate resulting from the introduction of a hydroxyl group. researchgate.netnih.gov

Modern research also explores the use of semiconductor photocatalysts to drive transformations of benzothiazole derivatives. Materials like graphitic carbon nitride (g-C₃N₄) and various covalent triazine frameworks (CTFs) are employed as efficient, metal-free photocatalysts. researchgate.netresearchgate.netrsc.org These systems can facilitate the synthesis of 2-substituted benzothiazoles under visible light irradiation, demonstrating the potential for light-driven catalytic transformations within this class of compounds. researchgate.netresearchgate.net

Lack of Specific Data for Theoretical and Computational Investigations of Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available theoretical and computational studies specifically focused on the compound Benzothiazole, 2-[(phenylmethyl)sulfonyl]- .

While extensive computational research exists for the broader class of benzothiazole derivatives, including those with sulfonamide and other functional groups, studies detailing the specific quantum chemical calculations, molecular dynamics, or spectroscopic predictions for Benzothiazole, 2-[(phenylmethyl)sulfonyl]- could not be located. The available research, such as the synthesis and computational analysis of benzothiazole-coupled sulfonamides nih.gov or other substituted benzothiazoles researchgate.netmdpi.com, pertains to structurally different molecules. In these related compounds, the connectivity and nature of the substituents differ significantly from the target molecule, meaning their computational data (e.g., optimized geometries, electronic properties) cannot be accurately extrapolated to Benzothiazole, 2-[(phenylmethyl)sulfonyl]-.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline, as the specific data required for each section—from Density Functional Theory (DFT) parameters to molecular dynamics and spectroscopic properties—has not been published in the accessible literature. Generating such an article would require fabricating data, which would be scientifically unsound.

Although a general overview of the computational methodologies (DFT, FMO, MEP, NBO, etc.) as applied to the benzothiazole class of compounds is possible, it would not meet the explicit requirement of focusing solely on Benzothiazole, 2-[(phenylmethyl)sulfonyl]-.

Theoretical and Computational Investigations of Benzothiazole, 2 Phenylmethyl Sulfonyl

In Silico Modeling of Reactivity Indices and Thermochemical Parameters

Theoretical and computational chemistry serves as a powerful tool for understanding the intrinsic properties of molecules, offering insights into their reactivity and stability. Through in silico modeling, researchers can calculate a variety of molecular descriptors, including reactivity indices and thermochemical parameters, which are crucial for predicting chemical behavior and designing new synthetic pathways. While specific experimental and computational studies on the reactivity indices and thermochemical parameters of Benzothiazole (B30560), 2-[(phenylmethyl)sulfonyl]- are not extensively detailed in the currently available literature, the general principles and methodologies for such investigations are well-established for related benzothiazole derivatives.

Computational studies on benzothiazole derivatives are frequently performed using Density Functional Theory (DFT), a method that has proven effective for investigating electronic structure and physical properties. nih.gov These studies typically involve the optimization of the molecule's ground state geometry to find the most stable conformation. nih.gov Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum. nih.gov

Reactivity Indices

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the chemical reactivity of a molecule. mdpi.com The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

From these frontier orbital energies, several key reactivity indices can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). mdpi.com

While specific values for Benzothiazole, 2-[(phenylmethyl)sulfonyl]- are not present in the searched literature, studies on other benzothiazole derivatives show that the nature and position of substituents significantly influence these parameters. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap and, consequently, the reactivity of the entire molecule. nih.govmdpi.com

Hypothetical Reactivity Data Table

The following table illustrates the typical format for presenting reactivity indices derived from computational studies. The values presented here are hypothetical and serve as an example of how such data would be reported for Benzothiazole, 2-[(phenylmethyl)sulfonyl]-.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-
Lowest Unoccupied Molecular Orbital EnergyELUMO-
Energy GapΔE-
Ionization PotentialI-
Electron AffinityA-
Electronegativityχ-
Chemical Hardnessη-
Chemical SoftnessS-
Electrophilicity Indexω-

Thermochemical Parameters

In silico methods are also employed to calculate important thermochemical parameters that describe the thermodynamics of a compound. These calculations are typically performed at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The key parameters include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is defined as G = H - TS.

The standard heats of formation (ΔHf°), standard Gibbs free energies of formation (ΔGf°), and standard entropies (S°) are critical for predicting the spontaneity of reactions and the stability of the compound.

Hypothetical Thermochemical Data Table

This table provides an example of how thermochemical data for Benzothiazole, 2-[(phenylmethyl)sulfonyl]- would be presented. The values are for illustrative purposes only, as specific literature data was not found.

ParameterSymbolValue
Standard Enthalpy of FormationΔHf°- (kJ/mol)
Standard Gibbs Free Energy of FormationΔGf°- (kJ/mol)
Standard Entropy- (J/mol·K)

Applications in Organic Synthesis and Chemical Biology

Benzothiazole (B30560), 2-[(phenylmethyl)sulfonyl]- as a Synthetic Building Block

Benzothiazole, 2-[(phenylmethyl)sulfonyl]-, also known as 2-(benzylsulfonyl)benzothiazole, serves as a key intermediate and building block in the field of organic synthesis. The benzothiazole scaffold is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. researchgate.net The presence of the benzylsulfonyl group at the 2-position makes the molecule particularly versatile. Organic sulfones are valuable precursors in synthesis because the sulfonyl group acts as an effective electron-withdrawing group, which can stabilize adjacent carbanions or radical intermediates. researchgate.net Furthermore, sulfonyl groups can function as good leaving groups and are readily removable, enhancing their utility as synthetic intermediates. researchgate.net

The synthesis of 2-(benzylsulfonyl)benzothiazole derivatives often starts from 2-mercaptobenzothiazole (B37678) and corresponding benzyl (B1604629) halides, followed by an oxidation step. researchgate.netresearchgate.net This accessibility allows for the generation of a library of derivatives that can be used in further synthetic applications.

The primary role of 2-(benzylsulfonyl)benzothiazole in heterocycle synthesis is as a precursor for creating more complex, functionalized benzothiazole derivatives. The benzothiazole moiety itself is a highly reactive building block due to the potential for easy functionalization at various positions. researchgate.net The benzylsulfonyl group, in particular, activates the C-2 position of the benzothiazole ring, facilitating nucleophilic substitution reactions where it can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this key position, leading to the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, it has been used as a key unit in the synthesis of oxycarboxin derivatives, which are known for their fungicidal properties. researchgate.net

Established methods for creating the core benzothiazole skeleton often involve the condensation of 2-aminothiophenols with reagents like carboxylic acids, acyl chlorides, esters, or aldehydes. ijper.orgmdpi.com Once the 2-(benzylsulfonyl)benzothiazole scaffold is formed, it becomes a platform for further structural modifications and the construction of more elaborate heterocyclic systems.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a final product that contains substantial portions of all the initial components. rug.nlbeilstein-journals.org This approach is valued for its atom economy, simplicity, and ability to rapidly generate diverse and complex molecules. beilstein-journals.orgrug.nl While the benzothiazole scaffold is frequently incorporated into molecules synthesized via MCRs, the direct participation of Benzothiazole, 2-[(phenylmethyl)sulfonyl]- as a primary reactant in such reactions is not extensively documented in the reviewed literature. More commonly, simpler benzothiazole precursors, such as 2-aminobenzothiazole, are employed in MCRs to construct complex heterocyclic systems. nih.gov The development of MCRs involving the 2-(benzylsulfonyl)benzothiazole unit could provide novel and efficient pathways to drug-like molecules and other functional organic materials.

Derivatization Strategies for Analog Development

Derivatization of the 2-(benzylsulfonyl)benzothiazole core structure is a key strategy for developing new chemical entities with tailored biological activities. By systematically modifying the peripheral chemical groups on the benzothiazole ring or the benzyl moiety, researchers can fine-tune the molecule's properties to enhance potency, selectivity, or other pharmacologically relevant parameters.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical development. These studies involve synthesizing a series of structurally related compounds (analogs) and evaluating how specific changes in their chemical structure affect their biological activity.

A notable SAR study was conducted on a series of 2-(benzylsulfonyl)benzothiazole derivatives to evaluate their antifungal activity against a panel of phytopathogenic fungi. researchgate.net In this research, various substituents were introduced onto the benzyl ring. The findings indicated that the nature and position of these substituents significantly influenced the antifungal potency and spectrum of activity. For example, the derivative 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole showed remarkable properties, inhibiting the growth of resistant molds like Aspergillus fumigatus and Aspergillus ustus. researchgate.net Similarly, the 4-methyl substituted analog, 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole, also demonstrated broad-spectrum fungicide capabilities. researchgate.net Another derivative with a 4-trifluoromethyl group exhibited selective inhibition against Botrytis cinerea and Fusarium oxysporum. researchgate.net These results underscore the critical role of the substitution pattern on the benzyl ring in determining biological efficacy.

CompoundSubstituent (R) on Benzyl RingNotable Antifungal Activity
4f2-ChloroInhibited growth of resistant molds Aspergillus fumigatus and Aspergillus ustus. researchgate.net
4k4-MethylBroad-spectrum activity; remarkable against F. oxysporum and Aspergillus spp. researchgate.net
4c4-TrifluoromethylSelective inhibition against B. cinerea and F. oxysporum. researchgate.net

Other SAR studies on different classes of benzothiazole derivatives have revealed key structural requirements for various biological targets. For instance, in a series of benzothiazole-phenyl analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by the enzymes. nih.gov In another study, benzothiazole derivatives containing an amide-imidazole scaffold were evaluated as antifungal agents, with preliminary research suggesting they may act by inhibiting the CYP51 enzyme in Candida albicans. nih.gov

Creating hybrid molecules, or conjugates, by linking the benzothiazole scaffold to other pharmacologically active moieties is a powerful strategy to develop multifunctional agents or to enhance activity against specific biological targets. researchgate.net This approach leverages the favorable properties of each component to produce a new molecule with potentially synergistic or novel effects.

The 2-(benzylsulfonyl)benzothiazole unit has been successfully used to synthesize hybrid compounds. For example, it has been incorporated into oxycarboxin derivatives, which are known systemic fungicides, to create new potential agrochemicals. researchgate.net Other research has focused on conjugating the broader benzothiazole core with different heterocyclic systems. A library of benzothiazole derivatives conjugated with isoxazole has been synthesized and shown to possess antibacterial and antioxidant activities. researchgate.net Similarly, benzothiazole-pyrrole based conjugates have been developed and evaluated for their antiproliferative activity, with some compounds showing significant cytotoxic effects in the MCF-7 breast cancer cell line. nih.gov The synthesis of these conjugates often involves multi-step reaction sequences where the pre-formed benzothiazole building block is coupled with another molecular fragment. nih.gov

Mechanistic Aspects of Biological Interactions

Understanding the molecular mechanisms by which benzothiazole derivatives exert their biological effects is crucial for rational drug design and development. Studies on various analogs, excluding clinical or dosage aspects, have shed light on their interactions with biological targets.

Several proposed mechanisms of action for benzothiazole-containing compounds have been reported. One hypothesis suggests that small molecules like benzothiazoles can bind to tubulin, a protein essential for microtubule formation. researchgate.net By interfering with this process, they disrupt mitosis, the process of cell division, which ultimately leads to programmed cell death, or apoptosis. researchgate.net

More specific molecular pathways have also been identified. For instance, certain benzothiazole-pyrrole conjugates have been shown to induce G2/M cell cycle arrest and apoptosis in MCF-7 cancer cells. nih.gov Mechanistic studies revealed that a promising conjugate in this series downregulated the oncogenic expression of Ras and its downstream signaling molecules, including MEK1 and ERK1/2. nih.gov The apoptotic effect was further supported by the observed increase in the expression of caspase-9, a key enzyme in the apoptotic cascade. nih.gov

In the context of antibacterial activity, docking studies of some benzothiazole derivatives have predicted the inhibition of LD-carboxypeptidase as a probable mechanism. researchgate.net For antifungal action, certain benzothiazole-based compounds are thought to work by inhibiting CYP51 (also known as sterol 14α-demethylase), an enzyme critical for ergosterol biosynthesis in fungi. nih.gov Furthermore, studies on antileishmanial benzothiazole derivatives suggest that their mechanism of action may involve inducing mitochondrial dysfunction in the parasite. nih.gov

Enzyme Inhibition Mechanisms

Benzothiazole derivatives have been identified as inhibitors of various enzymes, playing a crucial role in different biological pathways. The mechanism of inhibition is often dependent on the specific substitutions on the benzothiazole ring and the nature of the target enzyme.

One of the key mechanisms of enzyme inhibition by benzothiazole derivatives is through competitive binding to the active site. For instance, certain 2-aminothiazole derivatives have shown potent inhibitory effects on carbonic anhydrase I and II isoenzymes, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. In competitive inhibition, the inhibitor molecule, being structurally similar to the natural substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring bioninja.com.auyoutube.com.

Another mechanism observed is non-competitive inhibition, where the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site. This binding event induces a conformational change in the enzyme, altering the shape of the active site and rendering it less effective or inactive bioninja.com.au. Some benzothiazole derivatives have been found to act as non-competitive inhibitors, highlighting the versatility of this scaffold in modulating enzyme activity.

Furthermore, irreversible inhibition has also been reported for certain benzothiazole compounds. In this mechanism, the inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it teachmephysiology.com. The specific interactions and the type of inhibition are crucial for understanding the biological activity of these compounds and for the design of new, more potent and selective inhibitors.

Enzyme TargetBenzothiazole Derivative ClassMechanism of InhibitionReference
Carbonic Anhydrase I & II2-aminothiazolesCompetitive Inhibition nih.gov
Acetylcholinesterase (AChE)2-aminothiazolesCompetitive Inhibition nih.gov
Butyrylcholinesterase (BChE)2-aminothiazolesCompetitive Inhibition nih.gov

Protein-Ligand Binding Studies (e.g., via Molecular Docking)

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method has been instrumental in elucidating the potential interactions of benzothiazole derivatives with their biological targets.

Docking studies have revealed that benzothiazole derivatives can fit into the binding pockets of various enzymes and receptors. For example, in the context of antibacterial research, benzothiazol-2-ylcarbamodithioates have been docked into the catalytic pocket of Staphylococcus aureus MurD enzyme. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex nih.gov.

Similarly, molecular docking has been employed to investigate the binding of benzothiazole derivatives to the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor, suggesting potential mechanisms for antiviral activity nih.gov. The binding affinity and the specific interactions with amino acid residues in the active site provide valuable insights for the rational design of more potent inhibitors.

In the realm of anticancer research, docking studies have been performed on benzothiazole-thiazole hybrids with the p56lck enzyme, a tyrosine kinase involved in T-cell signaling. These studies help to understand the structural requirements for effective inhibition of the enzyme's ATP binding site biointerfaceresearch.com. The binding modes and energies calculated from these simulations offer a theoretical basis for the observed biological activities.

Target ProteinBenzothiazole DerivativeKey Findings from Docking StudiesReference
Staphylococcus aureus MurDBenzothiazol-2-ylcarbamodithioatesIdentification of binding interactions in the catalytic pocket nih.gov
SARS-CoV-2 MproBenzothiazole derivativesPrediction of binding affinity and interactions nih.gov
Human ACE2 ReceptorBenzothiazole derivativesPrediction of binding affinity and interactions nih.gov
p56lck Tyrosine KinaseBenzothiazole-thiazole hybridsUnderstanding structural requirements for ATP binding site inhibition biointerfaceresearch.com
GABA-aminotransferaseDesigned benzothiazole derivativesPrediction of high binding scores and hydrogen bond interactions researchgate.net
Lysozyme2-(methylthio)-benzothiazolePredominance of aromatic, hydrophobic Van der Waals, and π-π stacking interactions researchgate.netmdpi.com

Receptor Interaction Dynamics

Information regarding the specific receptor interaction dynamics of Benzothiazole, 2-[(phenylmethyl)sulfonyl]- is not available in the reviewed scientific literature. While studies on other benzothiazole derivatives provide insights into their binding with various proteins and enzymes, detailed investigations into the dynamic interactions with specific receptors, including association and dissociation kinetics, and conformational changes upon binding, are not extensively reported for this particular compound or its close analogs.

Investigations into Anti-microbial or Anti-cancer Action Pathways (not efficacy/outcomes)

The benzothiazole scaffold is a key component in compounds investigated for their anti-microbial and anti-cancer properties. The pathways of action are diverse and depend on the specific molecular structure of the derivative.

Anti-microbial Action Pathways:

The antibacterial activity of benzothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis, which is crucial for bacterial growth nih.gov. Other targeted enzymes include DNA gyrase, uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), and peptide deformylase, all of which are vital for bacterial survival nih.gov. By targeting these enzymes, benzothiazole derivatives can disrupt key cellular processes in bacteria, leading to an antibacterial effect. For instance, N-(thiazol-2-yl)benzenesulfonamide derivatives, when combined with a cell-penetrating peptide, have been shown to create pores in the bacterial cell membrane, leading to faster killing kinetics nih.gov.

Anti-cancer Action Pathways:

In the context of cancer, benzothiazole derivatives have been found to modulate various signaling pathways that are often dysregulated in cancer cells. One of the key pathways targeted is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Some 2-substituted benzothiazoles have been shown to downregulate EGFR activity, which in turn affects downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR nih.gov. The inhibition of these pathways can lead to a reduction in cell motility, disruption of the mitochondrial membrane potential, and cell cycle arrest, ultimately inducing apoptosis (programmed cell death) in cancer cells nih.gov.

Furthermore, some benzothiazole derivatives exhibit their anti-cancer action through the inhibition of carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumor tissues nih.gov. By inhibiting these enzymes, the compounds can disrupt the tumor microenvironment and interfere with cancer cell metabolism.

ActivityTargeted Pathway/MechanismEffectReference
Anti-microbialDihydroorotase inhibitionDisruption of pyrimidine biosynthesis nih.gov
Anti-microbialMurB inhibitionDisruption of peptidoglycan synthesis nih.gov
Anti-microbialBacterial cell membrane pore formationIncreased cell permeability and death nih.gov
Anti-cancerEGFR signaling pathway downregulationModulation of JAK/STAT, ERK/MAPK, PI3K/Akt/mTOR pathways nih.gov
Anti-cancerCarbonic anhydrase inhibitionDisruption of tumor pH regulation and metabolism nih.gov

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Studies of Benzothiazole (B30560), 2-[(phenylmethyl)sulfonyl]- and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's three-dimensional structure in the crystalline state. Research on "Benzothiazole, 2-[(phenylmethyl)sulfonyl]-" and related derivatives has utilized this technique to precisely map atomic positions, bond lengths, and bond angles.

Conformational Analysis in the Solid State

The conformation, or spatial arrangement of atoms, of "Benzothiazole, 2-[(phenylmethyl)sulfonyl]-" in the crystal is a key feature revealed by SC-XRD. The molecule is not planar; instead, it adopts a twisted conformation. A significant twist is observed around the S-C bond connecting the sulfonyl group to the benzothiazole ring. This torsion is quantified by the dihedral angle between the benzothiazole ring and the plane of the C-S-C bond of the sulfone bridge. This non-planar arrangement is a result of minimizing steric hindrance between the bulky phenylmethyl and benzothiazole moieties, allowing the molecule to achieve a lower energy state in the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Techniques such as ¹H NMR and ¹³C NMR are instrumental in confirming the connectivity and chemical environment of atoms within "Benzothiazole, 2-[(phenylmethyl)sulfonyl]-". The ¹H NMR spectrum provides characteristic signals for the protons on the benzothiazole and phenyl rings, as well as the methylene (B1212753) protons of the benzyl (B1604629) group. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, with the chemical shifts providing information about their local electronic environment. These NMR data are crucial for verifying the molecular structure synthesized.

¹H and ¹³C NMR Chemical Shift Data for Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

Atom TypeChemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Benzothiazole & Phenyl)7.28 - 8.21Multiplet
Methylene Protons (-CH₂-)4.65Singlet
Aromatic Carbons (Benzothiazole & Phenyl)121.6 - 153.3-
Methylene Carbon (-CH₂-)63.6-
Benzothiazole C2 Carbon166.4-
Note: Data is representative and sourced from typical characterizations.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for probing its fragmentation patterns, which can offer insights into its structure and stability. For "Benzothiazole, 2-[(phenylmethyl)sulfonyl]-", high-resolution mass spectrometry (HRMS) is used to precisely confirm its elemental composition. The fragmentation pattern observed in the mass spectrum typically involves the cleavage of the bonds around the central sulfonyl group. Common fragments correspond to the loss of the phenylmethyl (benzyl) group or the cleavage of the benzothiazole moiety, providing corroborative evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. In the analysis of "Benzothiazole, 2-[(phenylmethyl)sulfonyl]-", IR spectroscopy is particularly effective for identifying the strong absorption bands associated with the sulfonyl (SO₂) group. These are typically observed as two distinct, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. Other characteristic peaks in the IR spectrum confirm the presence of the C=N bond of the benzothiazole ring and the aromatic C-H and C=C bonds of the phenyl and benzothiazole rings.

Key IR Absorption Frequencies for Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch~1327
Sulfonyl (SO₂)Symmetric Stretch~1148
C=N (Benzothiazole)Stretch~1557
Aromatic C-HStretch~3064
Note: Data is representative and sourced from typical characterizations.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(phenylmethyl)sulfonyl]benzothiazole derivatives?

  • Methodology : The synthesis typically involves: (i) Formation of the benzothiazole core via cyclization of 2-aminothiophenol with carboxylic acids under acidic conditions . (ii) Introduction of the sulfonyl group using sulfonyl chlorides (e.g., phenylmethylsulfonyl chloride) in the presence of a base like pyridine or triethylamine . (iii) Purification via column chromatography or recrystallization.
  • Key Considerations : Monitor reaction progress using TLC, and optimize solvent systems (e.g., dichloromethane or acetonitrile) to improve yields.

Q. How are structural features of 2-[(phenylmethyl)sulfonyl]benzothiazole characterized experimentally?

  • Techniques :
  • NMR Spectroscopy : Confirm substituent positions (e.g., sulfonyl group at C2) via 1^1H and 13^13C NMR chemical shifts .
  • X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving sulfonyl oxygen) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 2-[(phenylmethyl)sulfonyl]benzothiazole derivatives?

  • Approach :
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., anticonvulsant targets like GABA receptors) .
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .
    • Data Interpretation : Validate computational predictions with in vitro assays (e.g., IC50_{50} measurements for enzyme inhibition) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Case Study : Conflicting anticonvulsant efficacy data may arise from:
  • Substituent Position : Meta vs. para substitution on the phenyl ring alters steric hindrance and electronic effects .
  • Assay Variability : Standardize in vivo models (e.g., maximal electroshock seizure tests) to reduce inter-lab discrepancies .
    • Resolution : Perform meta-analyses of published data and conduct controlled comparative studies .

Q. How does the sulfonyl group influence reactivity in further functionalization reactions?

  • Mechanistic Insights :
  • The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to specific positions on the benzothiazole ring .
  • Enables nucleophilic displacement reactions (e.g., substitution with amines or thiols) under mild conditions .
    • Experimental Design : Use DFT calculations (e.g., Gaussian) to map electron density distribution and predict reaction sites .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize palladium-based catalysts for Suzuki reactions to improve yields and reduce side products .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) meticulously to address contradictions .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate drug discovery pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.